2-{(3aR)-3a-methyl-5-oxo-1-[3-(trifluoromethyl)benzoyl]octahydropyrrolo[2,3-b]pyrrol-2-yl}phenyl 3-(trifluoromethyl)benzenecarboxylate
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Description
2-{(3aR)-3a-methyl-5-oxo-1-[3-(trifluoromethyl)benzoyl]octahydropyrrolo[2,3-b]pyrrol-2-yl}phenyl 3-(trifluoromethyl)benzenecarboxylate is a useful research compound. Its molecular formula is C29H22F6N2O4 and its molecular weight is 576.495. The purity is usually 95%.
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Mechanism of Action
Target of Action
The specific targets would depend on the exact structure and functional groups present in the compound .
Mode of Action
The trifluoromethyl group in the compound could play a crucial role in these interactions .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation pathways .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s lipophilicity, which could in turn influence its absorption and distribution .
Result of Action
Based on the potential targets and pathways, the compound could potentially modulate cellular functions, alter gene expression, or inhibit the activity of certain enzymes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the pH of the environment, while its efficacy could be influenced by the presence of other competing molecules .
Properties
IUPAC Name |
[2-[(3aR)-3a-methyl-5-oxo-1-[3-(trifluoromethyl)benzoyl]-3,4,6,6a-tetrahydro-2H-pyrrolo[2,3-b]pyrrol-2-yl]phenyl] 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22F6N2O4/c1-27-14-21(20-10-2-3-11-22(20)41-25(40)17-7-5-9-19(13-17)29(33,34)35)37(26(27)36-23(38)15-27)24(39)16-6-4-8-18(12-16)28(30,31)32/h2-13,21,26H,14-15H2,1H3,(H,36,38)/t21?,26?,27-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBCDTPXEICAEJ-ZSPKOWADSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(N(C1NC(=O)C2)C(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4OC(=O)C5=CC(=CC=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(N(C1NC(=O)C2)C(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4OC(=O)C5=CC(=CC=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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